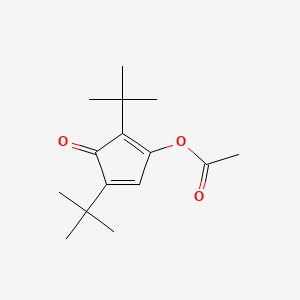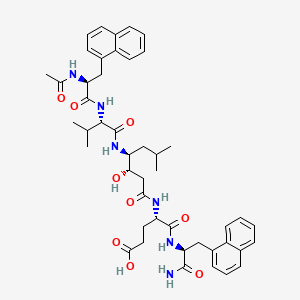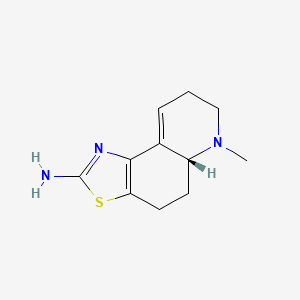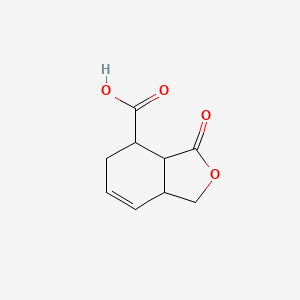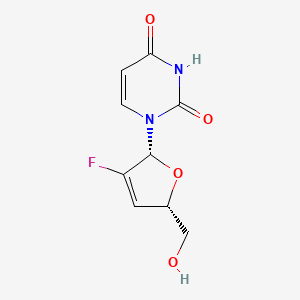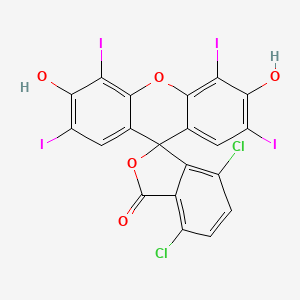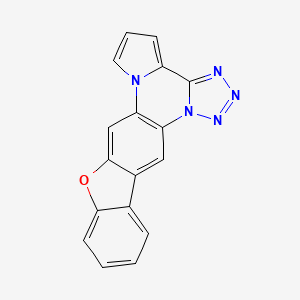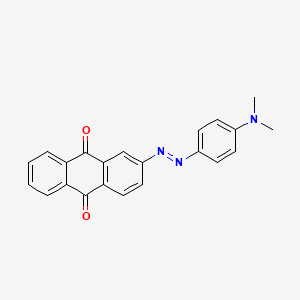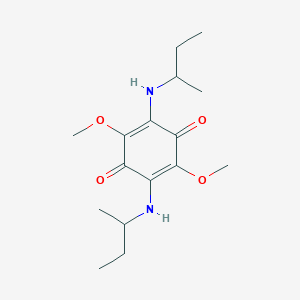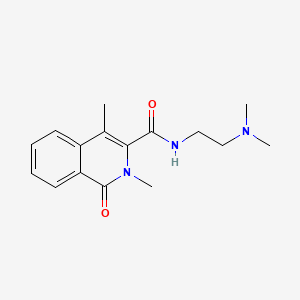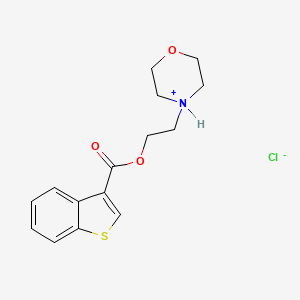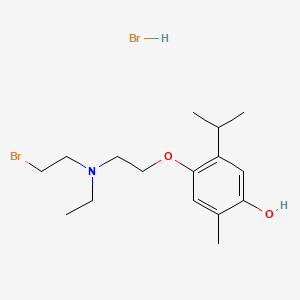
1-Propanaminium, N-(3-hydroxypropyl)-2-methoxy-N,N-dimethyl-3-(octadecylthio)-, iodide, (1)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanaminium, N-(3-hydroxypropyl)-2-methoxy-N,N-dimethyl-3-(octadecylthio)-, iodide, (1)- is a quaternary ammonium compound. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications. Its structure includes a long hydrophobic tail and a hydrophilic head, which allows it to interact with both water and oil phases.
Preparation Methods
The synthesis of 1-Propanaminium, N-(3-hydroxypropyl)-2-methoxy-N,N-dimethyl-3-(octadecylthio)-, iodide, (1)- typically involves a multi-step process. The initial step often includes the reaction of a suitable amine with an alkylating agent to form the quaternary ammonium compound. The reaction conditions usually require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-Propanaminium, N-(3-hydroxypropyl)-2-methoxy-N,N-dimethyl-3-(octadecylthio)-, iodide, (1)- undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to investigate membrane interactions.
Industry: Utilized in formulations of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of 1-Propanaminium, N-(3-hydroxypropyl)-2-methoxy-N,N-dimethyl-3-(octadecylthio)-, iodide, (1)- involves its interaction with lipid bilayers and proteins. The hydrophobic tail inserts into lipid membranes, disrupting their structure, while the hydrophilic head interacts with aqueous environments. This dual interaction can lead to changes in membrane permeability and protein function .
Comparison with Similar Compounds
Similar compounds include:
1-Propanaminium, 3-hydroxy-N-(3-hydroxypropyl)-N,N-dimethyl-, chloride: This compound has similar surfactant properties but differs in its halide component.
1-Propanaminium, 3-amino-N-(3-hydroxypropyl)-N,N-dimethyl-, chloride: Another quaternary ammonium compound with different functional groups, leading to varied applications.
1-Propanaminium, 3-hydroxy-N,N,N-tris(3-hydroxypropyl)-, chloride: This compound has multiple hydroxypropyl groups, enhancing its solubility and interaction with biological membranes.
Properties
CAS No. |
124581-94-8 |
|---|---|
Molecular Formula |
C27H58INO2S |
Molecular Weight |
587.7 g/mol |
IUPAC Name |
3-hydroxypropyl-(2-methoxy-3-octadecylsulfanylpropyl)-dimethylazanium;iodide |
InChI |
InChI=1S/C27H58NO2S.HI/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-31-26-27(30-4)25-28(2,3)22-21-23-29;/h27,29H,5-26H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
IHOUGVVNZWYVIB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSCC(C[N+](C)(C)CCCO)OC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


